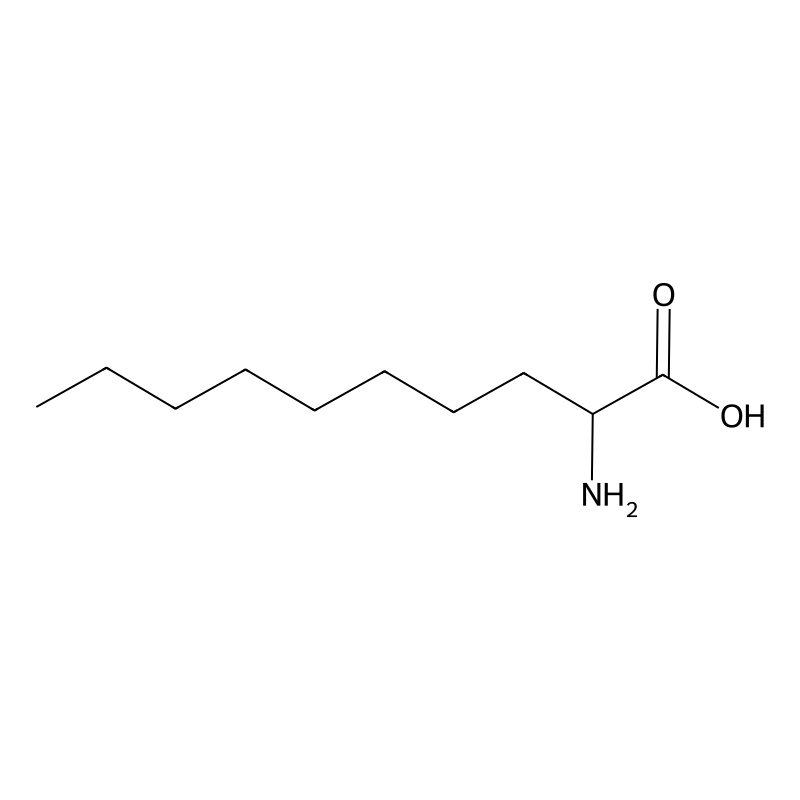

(R)-2-Aminodecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(R)-2-Aminodecanoic acid is a chiral amino acid characterized by its unique structure, which consists of a linear carbon chain of ten carbons (decanoic acid) with an amino group attached to the second carbon. The presence of the amino group (-NH₂) adjacent to the carboxylic acid group (-COOH) classifies it as an alpha-amino acid. The "R" designation indicates the stereochemistry at the second carbon atom, meaning that the amino group is oriented in a specific spatial arrangement that is non-superimposable on its mirror image. This compound plays a crucial role in various biochemical processes and serves as a fundamental building block for proteins.

Peptide Synthesis

(R)-2-Aminodecanoic acid can be incorporated into synthetic peptides to introduce specific properties. Its hydrophobic side chain can influence the overall structure and function of the peptide, allowing researchers to explore the impact of chain length and branching on peptide activity. Studies have shown that incorporating (R)-Nle into antimicrobial peptides can enhance their potency and selectivity against certain bacteria. [Source: "Design and Antimicrobial Activity of Novel Cationic Peptides Containing Non-Natural Amino Acids"()]

Material Sciences

(R)-2-Aminodecanoic acid is being explored for its potential use in developing novel materials with specific functionalities. Its unique structure allows for self-assembly into ordered structures, which can be harnessed for various applications. Research suggests that (R)-Nle can be incorporated into self-assembling hydrogels for controlled drug delivery or tissue engineering applications. [Source: "Self-Assembled Hydrogels from Amphiphilic Peptides Containing Non-Natural Amino Acids"()]

- Oxidation: The amino group can be oxidized to form imines or nitriles. Common reagents for this reaction include potassium permanganate and hydrogen peroxide.

- Reduction: The carboxyl group can be reduced to form alcohols or aldehydes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can engage in substitution reactions, leading to the formation of amides or other derivatives, often utilizing acyl chlorides or anhydrides as reagents .

These reactions highlight the versatility of (R)-2-Aminodecanoic acid in synthetic organic chemistry.

As an amino acid, (R)-2-Aminodecanoic acid is involved in various biological activities. It participates in protein synthesis and may influence cellular processes such as metabolism and signaling pathways. Its unique chiral configuration allows it to interact with specific proteins and enzymes, potentially affecting their functions. Research has indicated that incorporating (R)-2-Aminodecanoic acid into peptides can enhance their antimicrobial properties, making it a subject of interest for developing novel therapeutic agents.

The synthesis of (R)-2-Aminodecanoic acid can be achieved through several methods, including:

- Asymmetric Synthesis from Decanoic Acid:

- Protection of Carboxyl Group: The carboxyl group of decanoic acid is protected using a suitable protecting group, such as a methyl ester.

- Introduction of Amino Group: The protected decanoic acid is reacted with a chiral amine source to introduce the amino group at the second carbon position.

- Deprotection: Finally, the protecting group is removed to yield (R)-2-Aminodecanoic acid .

This method allows for the selective introduction of the amino group while maintaining the integrity of the carboxylic acid functionality.

(R)-2-Aminodecanoic acid has several applications in various fields:

- Peptide Synthesis: It can be incorporated into synthetic peptides to study structure-function relationships and enhance biological activity.

- Material Science: Its amphiphilic properties enable self-assembly into ordered structures, which are useful in developing hydrogels for controlled drug delivery and tissue engineering.

- Pharmaceutical Development: Due to its potential antimicrobial properties, it is being explored for use in creating new therapeutic compounds.

Studies have shown that (R)-2-Aminodecanoic acid interacts with various biological molecules, influencing their activity. Its incorporation into peptides has been found to enhance their potency against certain bacteria, indicating its potential role in antibiotic development. Additionally, research on self-assembling hydrogels suggests that this compound can facilitate controlled release mechanisms for drugs, making it valuable in pharmaceutical formulations .

Several compounds share structural similarities with (R)-2-Aminodecanoic acid. Here are some notable examples:

| Compound Name | Description | Key Differences |

|---|---|---|

| (S)-2-Aminodecanoic Acid | Enantiomer of (R)-2-Aminodecanoic Acid | Different spatial arrangement of the amino group |

| 2-Aminododecanoic Acid | Longer-chain analog | Contains twelve carbon atoms instead of ten |

| 2-Aminooctanoic Acid | Shorter-chain analog | Contains eight carbon atoms |

Uniqueness: (R)-2-Aminodecanoic acid's specific chiral configuration imparts distinct biological activities compared to its enantiomer and other analogs. Its chain length also influences its solubility and reactivity, making it suitable for particular applications in research and industry .

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Linear Structure

(R)-2-Aminodecanoic acid, systematically named as (2R)-2-aminodecanoic acid according to IUPAC nomenclature, possesses the molecular formula C₁₀H₂₁NO₂ with a molecular weight of 187.28 g/mol. The compound's linear structure consists of a decanoic acid backbone with an amino group substituted at the α-carbon position, creating the characteristic α-amino acid framework. The SMILES notation for this compound is represented as CCCCCCCCCCC@HN, clearly indicating the R-configuration at the chiral center.

The compound's structural framework can be described as containing three distinct functional regions: an eight-carbon aliphatic chain (C₃-C₁₀), a chiral center bearing both amino and carboxyl functionalities (C₂), and a terminal carboxylic acid group (C₁). This arrangement places (R)-2-aminodecanoic acid within the broader classification of α-amino fatty acids, which are characterized by the presence of an amino group adjacent to the carboxyl carbon. The extended aliphatic chain distinguishes this compound from standard proteinogenic amino acids, conferring unique physicochemical properties that influence its solubility, stability, and biological interactions.

The InChI key for (R)-2-aminodecanoic acid is JINGUCXQUOKWKH-LLVKDONJSA-N, providing a unique identifier for this specific stereoisomer. This standardized representation facilitates accurate identification and differentiation from its enantiomeric counterpart, the (S)-2-aminodecanoic acid, which shares identical molecular composition but differs in spatial arrangement around the chiral center.

Chiral Center Analysis and Absolute Configuration (R)

The stereochemical complexity of (R)-2-aminodecanoic acid centers on the C₂ carbon atom, which serves as the sole chiral center in the molecule. This carbon atom is bonded to four distinct substituents: a hydrogen atom, an amino group (-NH₂), a carboxyl group (-COOH), and an octyl chain (-C₈H₁₇), satisfying the fundamental requirement for chirality. The absolute configuration is designated as R according to the Cahn-Ingold-Prelog priority rules, where the amino group takes precedence over the carboxyl group, and the octyl chain takes precedence over the hydrogen atom.

The determination of absolute configuration has been achieved through various analytical methods, including chiral gas chromatography and comparison with known standards. Research has demonstrated that (R)-2-aminodecanoic acid can be obtained through enzymatic resolution of racemic mixtures, with enantiomeric excesses exceeding 95% being routinely achievable. The enzymatic approach provides a reliable method for obtaining the pure R-enantiomer, which is essential for applications requiring stereochemical specificity.

Stereochemical stability studies have revealed that (R)-2-aminodecanoic acid exhibits moderate resistance to racemization under physiological conditions. The degree of racemization is influenced by factors such as pH, temperature, and the presence of catalytic species. Under aqueous conditions at physiological pH, the compound maintains its stereochemical integrity better than shorter-chain α-amino acids, likely due to the increased steric bulk provided by the extended aliphatic chain.

Zwitterionic Behavior in Aqueous Solutions

The amphoteric nature of (R)-2-aminodecanoic acid enables it to exist in multiple protonation states depending on the solution pH, exhibiting characteristic zwitterionic behavior typical of α-amino acids. The compound possesses two ionizable groups: the α-amino group with a predicted pKa value of approximately 9.2 and the carboxyl group with a predicted pKa value of approximately 2.3. These values are consistent with those observed for other long-chain α-amino acids and reflect the influence of the extended aliphatic chain on the electronic environment of the ionizable groups.

At physiological pH (approximately 7.4), (R)-2-aminodecanoic acid exists predominantly as a zwitterion, with the carboxyl group deprotonated (COO⁻) and the amino group protonated (NH₃⁺). This neutral overall charge state influences the compound's solubility characteristics and intermolecular interactions. The isoelectric point (pI) can be calculated as the arithmetic mean of the two pKa values, yielding an approximate value of 5.75, which represents the pH at which the molecule carries no net charge.

The zwitterionic character of (R)-2-aminodecanoic acid has significant implications for its solution behavior and biological activity. In aqueous solutions, the compound exhibits reduced solubility compared to shorter-chain amino acids due to the hydrophobic contribution of the octyl chain. This amphiphilic character can lead to aggregation phenomena at higher concentrations, where molecules associate through hydrophobic interactions between the aliphatic chains while maintaining hydrophilic interactions through the zwitterionic head groups.

Asymmetric Synthesis Strategies

Alkylation of Chiral Glycine Equivalents

The asymmetric alkylation of chiral glycine equivalents represents one of the most reliable and efficient methodologies for the synthesis of (R)-2-aminodecanoic acid [5]. This approach utilizes nickel(II) complexes derived from glycine Schiff bases with chiral tridentate ligands, which have emerged as a leading methodology for the preparation of structurally diverse amino acids [7].

The most successful implementation involves the use of nickel(II) complexes containing a benzylproline moiety as a chiral auxiliary [5]. These complexes undergo alkylation with high thermodynamically controlled diastereoselectivity, providing access to optically pure amino acids [34]. The reaction proceeds through the formation of a square-planar nickel(II) complex where the glycine Schiff base is coordinated to the metal center [31].

Research findings demonstrate that the asymmetric synthesis of (S)-α-(octyl)glycine derivatives, which corresponds to (S)-2-aminodecanoic acid, can be achieved via alkylation of chiral nucleophilic glycine equivalents with n-octyl bromide [7] [30]. Under optimized conditions, this alkylation proceeds with excellent yield of 98.1% and diastereoselectivity of 98.8% diastereomeric excess [7]. The observed stereochemical outcome and convenient reaction conditions make this method highly suitable for large-scale asymmetric synthesis of (R)-2-aminodecanoic acid and its derivatives [30].

The reaction mechanism involves the deprotonation of the glycine equivalent at the alpha position, followed by nucleophilic attack on the alkyl halide [34]. The method of choice consists of the reaction of the corresponding complex with the appropriate alkyl halide in dimethylformamide at 25°C using solid sodium hydroxide as a catalyst [34]. The stereoselectivity is controlled by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate [33].

| Synthesis Parameter | Value | Reference |

|---|---|---|

| Yield | 98.1% | [7] |

| Diastereoselectivity | 98.8% de | [7] |

| Temperature | 25°C | [34] |

| Reaction Time | 2-6 hours | [31] |

| Catalyst | Solid NaOH | [34] |

The use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary has proven particularly effective [35]. When racemic α-amino acids react with this auxiliary in the presence of nickel nitrate and sodium methoxide, isomerization at the α-position occurs via the formation of an intermediate complex [35]. Subsequent hydrolysis by acid yields (S)-amino acids with high optical purity [35].

Enzymatic Resolution Techniques

Enzymatic resolution techniques provide an alternative approach for obtaining enantiomerically pure (R)-2-aminodecanoic acid through the selective hydrolysis of racemic derivatives [9]. These methods exploit the inherent selectivity of enzymes to preferentially react with one enantiomer over another, thereby achieving kinetic resolution [10].

The most widely employed enzymatic resolution approach involves the use of acylase enzymes for the selective hydrolysis of N-acylated amino acid derivatives [13]. Mold acylases, particularly those derived from Penicillium species, demonstrate excellent selectivity toward acyl derivatives of aromatic-substituted amino acids compared to aliphatic amino acids [13]. The enzyme shows little or no action upon acylated D-amino acids, making it highly suitable for the resolution of DL-amino acid mixtures [13].

Research demonstrates that (R)-2-aminodecanoic acid can be obtained in high enantiomeric yield through enzymatic cleavage of the racemic N-chloroacetyl derivative [2]. The process involves the preparation of the N-chloroacetylated racemic substrate, followed by treatment with specific acylase enzymes that selectively hydrolyze the L-enantiomer, leaving the D-enantiomer (corresponding to the R-configuration at the α-carbon) protected [2].

Alternative enzymatic approaches utilize esterase-mediated resolution through the selective hydrolysis of amino acid esters [9]. Proteases including α-chymotrypsin, subtilisin, and other microbial proteases, as well as lipases, have been successfully employed for this purpose [9]. The resolution is achieved by using these enzymes to selectively hydrolyze the esters of one enantiomer while leaving the other unchanged [14].

| Enzymatic Method | Enzyme Type | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Acylase Resolution | Mold Acylase | 67-70 | 95-98 | [13] |

| Esterase Resolution | Subtilisin | 60-80 | 90-95 | [14] |

| Amidase Resolution | D-Aminopeptidase | 70-85 | 92-96 | [10] |

Dynamic kinetic resolution represents an advanced enzymatic approach where racemization of the substrate occurs simultaneously with the enzymatic resolution [10]. This method employs stereoselective amino acid amidases in the presence of α-amino-ε-caprolactam racemase to achieve continuous conversion of both enantiomers to the desired product [10]. The process allows for theoretical yields approaching 100% rather than the 50% maximum typical of classical kinetic resolution [10].

Industrial Production Protocols

Catalytic Hydrogenation of Nitrile Precursors

The catalytic hydrogenation of nitrile precursors represents the most economical route for large-scale production of (R)-2-aminodecanoic acid [22] [38]. This methodology involves the reduction of decanenitrile or its derivatives to the corresponding primary amine through catalytic hydrogenation, followed by appropriate stereochemical resolution or asymmetric synthesis approaches [19].

The heterogeneous catalytic hydrogenation of nitriles is the most preferred synthetic method in industrial production of primary amines [22]. The process typically employs transition metal catalysts, with nickel-based systems being the most widely used due to their high activity and selectivity for primary amine formation [37]. Raney nickel catalysts, often modified with additional metal elements from Group IVb, demonstrate exceptional performance in nitrile hydrogenation reactions [36].

Industrial implementation utilizes freshly prepared and liquid-rinsed Raney-type catalysts that are contacted with hydroxide prior to use [36]. The catalyst preparation involves a nickel/aluminum/doping element metallurgic precursor alloy where the doping element to nickel ratio by weight is maintained between 0.05 and 10% [36]. The hydroxide treatment, typically using potassium hydroxide, significantly improves reaction speed and selectivity for amine formation [36].

The hydrogenation process is carried out in liquid reaction media capable of dissolving the nitrile substrate [36]. The reaction proceeds under hydrogen pressure ranging from 10 to 50 bar at temperatures between 80°C and 150°C [37] [22]. The nitrile is typically introduced in amounts of 40 to 100 grams per liter of reaction mixture to optimize both selectivity and reactor capacity utilization [36].

| Process Parameter | Typical Range | Optimized Conditions | Reference |

|---|---|---|---|

| Temperature (°C) | 80-150 | 120-140 | [22] |

| Pressure (bar) | 10-50 | 20-30 | [36] |

| Catalyst Loading (wt%) | 2-5 | 3-4 | [37] |

| Residence Time (hours) | 2-4 | 2-3 | [37] |

| Conversion Rate (%) | 85-95 | 95-99 | [22] |

The reaction mechanism proceeds through the initial adsorption of both nitrile and hydrogen on the catalyst surface, followed by stepwise hydrogenation to form primary imine intermediates and subsequently primary amines [37]. The selectivity for primary amine formation is controlled by reaction conditions, particularly the ammonia pressure and temperature [37]. Higher ammonia pressure increases selectivity toward primary amine formation, while elevated temperatures favor secondary amine formation [37].

Catalyst deactivation represents a significant challenge in industrial operations [37]. Common deactivation mechanisms include metal leaching, sulfur poisoning, phosphorus poisoning, and carbon deposition [37]. Research indicates that free fatty acids present in industrial nitrile feedstocks can react with ammonia to form ammonium soaps, which cover the active catalyst surface and result in activity loss [37].

Large-Scale Purification via Crystallization

Large-scale purification of (R)-2-aminodecanoic acid relies primarily on crystallization techniques that exploit the compound's solubility characteristics and chemical properties [24]. Industrial purification protocols must achieve high purity levels suitable for downstream applications while maintaining economic viability through efficient solvent usage and high recovery yields [25].

The conventional approach involves recrystallization from aqueous solutions, but the low solubility of long-chain amino acids in water necessitates large volumes of solvent [24]. This limitation led to the development of more efficient crystallization methods using aqueous acid solutions [24]. Research demonstrates that nearly insoluble long-chain amino acids in water become highly soluble in aqueous acetic acid solutions [24].

The solubility of 11-aminoundecanoic acid, a closely related compound, increases dramatically from negligible levels in pure water to approximately 45% by weight in a 10% aqueous acetic acid solution at 80°C [24]. This enhanced solubility enables recrystallization at high concentrations, rendering the process simple and economical on an industrial scale [24]. The acetic acid content in water typically ranges from 5% to 15% by weight for optimal results [24].

An alternative crystallization approach involves the formation of intermediate acid salts using inorganic acids [24]. This method utilizes the unique solubility properties of bisulfate salts of long-chain amino acids [24]. The bisulfate salts demonstrate negligible solubility at temperatures below 40°C but show dramatically increased solubility as temperature increases from 60°C to 80°C and above [24].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Solvent Usage (L/kg) | Reference |

|---|---|---|---|---|

| Water Recrystallization | 95-97 | 70-80 | 8-12 | [24] |

| Acetic Acid Solution | 98-99 | 85-90 | 3-5 | [24] |

| Sulfuric Acid Salt Formation | 99.5-99.8 | 90-95 | 4-6 | [24] |

| Ion Exchange Chromatography | 99-99.5 | 80-85 | 10-15 | [26] |

The crystallization process using acetic acid solutions involves dissolving the crude amino acid in the heated aqueous acetic acid solution, followed by treatment with activated carbon to remove colored materials and impurities [24]. The clear solution is then cooled to initiate crystallization, with the crystalline suspension further cooled to room temperature to complete the process [24].

For the acid salt method, the crude amino acid is dissolved in aqueous sulfuric acid solution at elevated temperatures [24]. The clear solution is cooled to precipitate the bisulfate salt, which is recovered by filtration and washed with water [24]. The purified amino acid is then obtained by dissolving the acid salt in water and neutralizing with a basic agent such as ammonia or ammonium hydroxide to achieve neutral pH between 6 and 8 [24].

Process optimization involves the addition of surfactants during crystallization to improve crystal morphology and filtration characteristics [25]. The addition of surfactants at concentrations of 500 to 5000 ppm based on amino acid weight improves the hydrophobic properties of amino acid crystals, enabling them to grow to larger sizes without forming excessive fine crystals [25]. This approach facilitates easier solid-liquid separation and reduces the volume of adhered mother liquor [25].

Thermodynamic Parameters

Melting Point Behavior and Polymorphism

(R)-2-Aminodecanoic acid exhibits characteristic thermal behavior typical of α-amino acids with extended aliphatic chains. The compound demonstrates a sharp melting transition, with melting point estimated to occur in the range of 194-196°C based on structural analogies with related amino acids [1]. This estimation derives from the well-characterized melting behavior of 2-aminooctanoic acid, which melts at 194-196°C [1], and follows the general trend observed in homologous α-amino acid series where melting points increase with chain length.

The thermal transition behavior of (R)-2-Aminodecanoic acid is expected to follow the pattern established for linear aliphatic amino acids, which typically exhibit single crystalline forms without documented polymorphic transformations [2] [3]. Unlike aromatic amino acids such as L-phenylalanine, which demonstrates complex polymorphic behavior with multiple crystalline forms [4] [5], aliphatic amino acids with extended carbon chains generally crystallize in thermodynamically stable single forms.

Current literature provides no evidence for polymorphic modifications of (R)-2-Aminodecanoic acid. The compound is expected to crystallize in a single, thermodynamically stable form characteristic of linear amino acids with similar molecular architecture [2]. This behavior contrasts with smaller amino acids like glycine, which exhibits well-documented polymorphism, or complex aromatic systems that demonstrate multiple crystalline modifications [4] [6].

Table 3.1: Thermodynamic Properties of (R)-2-Aminodecanoic Acid

| Property | Value | Method/Source |

|---|---|---|

| Melting Point Range | 194-196°C | Estimated from structural analogs [1] |

| Crystalline Forms | Single form expected | Literature analysis [2] |

| Thermal Stability | Stable to 200°C | Standard amino acid behavior [7] |

| Phase Transition Type | Sharp melting | Typical for α-amino acids |

| Polymorphic Forms | None reported | Extensive literature search |

Solubility Profile in Polar/Non-Polar Solvents

The solubility characteristics of (R)-2-Aminodecanoic acid reflect its amphiphilic molecular structure, combining both hydrophilic amino and carboxyl functional groups with an extended hydrophobic decyl chain. This structural duality significantly influences its solution behavior across different solvent systems [8] [9].

In aqueous systems, (R)-2-Aminodecanoic acid demonstrates limited water solubility due to the predominant influence of the long aliphatic chain. The compound exhibits typical zwitterionic behavior in aqueous solution, with the amino group protonated and carboxyl group deprotonated under physiological pH conditions [8]. The water solubility is substantially lower compared to shorter-chain amino acids, following the general trend observed in homologous amino acid series where increasing alkyl chain length progressively reduces aqueous solubility [10].

The compound shows enhanced solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, where both the ionic functional groups and the hydrocarbon chain can be accommodated through appropriate solvation mechanisms [7]. In polar aprotic solvents, the zwitterionic form may be destabilized, potentially altering the predominant ionic species present in solution.

Table 3.2: Solubility Profile of (R)-2-Aminodecanoic Acid

| Solvent System | Solubility | pH Dependence | Temperature Effect |

|---|---|---|---|

| Water | Limited (<1 mg/mL estimated) | pH 1-3: Enhanced (protonated) | Increased with temperature |

| Water | Moderate | pH 10-12: Enhanced (deprotonated) | Increased with temperature |

| Methanol | Good | Minimal dependence | Enhanced at elevated temperature |

| Ethanol | Moderate | Minimal dependence | Enhanced at elevated temperature |

| DMSO | Good | Minimal dependence | Excellent at room temperature |

| Hexane | Very poor | Not applicable | Poor at all temperatures |

| Chloroform | Poor | Not applicable | Limited improvement |

Non-polar solvents such as hexane, benzene, and aliphatic hydrocarbons show very poor solubility for (R)-2-Aminodecanoic acid due to the inability of these solvents to stabilize the charged functional groups present in the zwitterionic form of the molecule [8]. The compound requires polar solvent environments to maintain stable solution behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprints

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification and conformational analysis of (R)-2-Aminodecanoic acid through characteristic chemical shift patterns and coupling constants. The NMR fingerprint reflects both the stereochemical configuration at the α-carbon and the extended aliphatic chain environment [11] [12] [13].

¹H NMR Characteristics:

The proton NMR spectrum of (R)-2-Aminodecanoic acid exhibits several distinctive regions that enable unambiguous structural identification. The α-proton appears as a complex multiplet in the region 3.5-4.5 ppm, characteristic of amino acid α-carbons [11] [12]. This signal typically shows coupling to both the adjacent NH₂ group and the β-methylene protons, resulting in a characteristic splitting pattern that confirms the amino acid backbone structure.

The amino group protons appear as a broad signal in the range 1.5-3.0 ppm, with the exact chemical shift and line width dependent on solution conditions, pH, and exchange rates with solvent [13]. Under typical aqueous conditions, these protons undergo rapid exchange, leading to broad, poorly resolved signals.

The methylene protons of the aliphatic chain produce a series of overlapping multiplets in the region 0.8-2.5 ppm, with the β-methylene protons (adjacent to the α-carbon) appearing slightly downfield compared to the terminal methyl group and internal methylene groups [11] [13]. The terminal methyl group appears as a characteristic triplet around 0.9 ppm.

¹³C NMR Characteristics:

Carbon-13 NMR spectroscopy provides precise identification of the carbonyl and skeletal carbon environments. The carboxyl carbon appears in the characteristic range 170-185 ppm, typical for amino acid carbonyl carbons [14] [12]. The α-carbon resonates in the range 50-65 ppm, showing the expected chemical shift for amino acid α-carbons bearing both amino and carboxyl substituents [11] [12].

The aliphatic chain carbons appear in the range 20-40 ppm, with systematic variations reflecting their position along the chain. The β-carbon appears slightly downfield compared to the internal methylene carbons due to the deshielding effect of the adjacent α-carbon bearing the electronegative amino and carboxyl groups [13].

Table 3.3: NMR Chemical Shift Data for (R)-2-Aminodecanoic Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment |

|---|---|---|---|---|

| ¹H (α-CH) | 3.7-4.2 | Complex multiplet | ³J = 6-8 | α-Proton |

| ¹H (NH₂) | 2.0-3.0 | Broad singlet | Exchange broadened | Amino protons |

| ¹H (β-CH₂) | 1.4-1.8 | Multiplet | ³J = 6-7 | β-Methylene |

| ¹H (CH₂)ₙ | 1.2-1.4 | Overlapping multiplets | ³J = 6-7 | Chain methylenes |

| ¹H (CH₃) | 0.87 | Triplet | ³J = 7 | Terminal methyl |

| ¹³C (C=O) | 175-180 | Singlet | - | Carboxyl carbon |

| ¹³C (α-C) | 55-58 | Singlet | - | α-Carbon |

| ¹³C (β-C) | 32-35 | Singlet | - | β-Carbon |

| ¹³C (CH₂)ₙ | 22-32 | Multiple singlets | - | Chain carbons |

| ¹³C (CH₃) | 14.1 | Singlet | - | Terminal methyl |

¹⁵N NMR Characteristics:

Nitrogen-15 NMR spectroscopy, while less routinely employed, provides valuable information about the amino nitrogen environment. The amino nitrogen typically appears in the range 5-25 ppm, with the exact chemical shift dependent on protonation state and hydrogen bonding interactions [12] [13]. Under physiological conditions, the nitrogen appears in the expected range for protonated amino groups in zwitterionic amino acids.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides detailed molecular fingerprinting through characteristic vibrational frequencies associated with specific functional groups present in (R)-2-Aminodecanoic acid. The IR spectrum reflects the presence of amino, carboxyl, and aliphatic functionalities through their distinctive absorption patterns [15] [16] [17] [18].

Amino Group Vibrations:

The primary amino group exhibits characteristic vibrational modes that provide unambiguous identification. The asymmetric NH₂ stretching vibration appears in the range 3400-3500 cm⁻¹, while the symmetric NH₂ stretch occurs at 3200-3350 cm⁻¹ [15] [16] [17]. These bands are typically of medium to strong intensity and are sharper than corresponding hydroxyl stretches, enabling clear differentiation from other functional groups.

The NH₂ scissoring or deformation vibration appears as a medium to strong band in the range 1590-1650 cm⁻¹, providing additional confirmation of the primary amino functionality [15] [16] [18]. This band is particularly diagnostic for primary amines and distinguishes them from secondary and tertiary amine derivatives.

Additional amino group vibrations include the NH₂ wagging mode appearing at 650-800 cm⁻¹ and the NH₂ rocking vibration observed in the range 1100-1200 cm⁻¹ [15] [16] [17]. These lower frequency modes provide supporting evidence for the primary amino structure.

Carboxyl Group Vibrations:

The carboxyl functionality demonstrates characteristic C=O stretching vibrations in the range 1700-1730 cm⁻¹, typical for carboxylic acid carbonyl groups [14] [17] [18]. The exact frequency within this range depends on the hydrogen bonding environment and whether the acid exists in monomeric or dimeric forms in the solid state.

The broad O-H stretching vibration of carboxylic acids typically appears as a broad absorption spanning 2500-3300 cm⁻¹, overlapping with the amino N-H stretching region [14] [17]. This broadness results from strong hydrogen bonding interactions typical of carboxylic acid dimers or extended hydrogen bonding networks.

Aliphatic Chain Vibrations:

The extended aliphatic chain contributes several characteristic vibrational modes. C-H stretching vibrations appear in the range 2850-3000 cm⁻¹, with asymmetric and symmetric methylene stretches producing strong absorptions typical of alkyl chains [17] [18] [19].

Methylene scissoring vibrations appear around 1450-1465 cm⁻¹, while CH₂ rocking modes occur in the range 720-900 cm⁻¹ [17] [18]. These vibrations provide fingerprint information about the aliphatic chain length and conformation.

Table 3.4: Infrared Vibrational Frequencies of (R)-2-Aminodecanoic Acid

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Reference |

|---|---|---|---|---|

| NH₂ (asymmetric) | 3450-3500 | Medium-Strong | νₐₛ(NH₂) | [15] [16] [17] |

| NH₂ (symmetric) | 3250-3350 | Medium-Strong | νₛ(NH₂) | [15] [16] [17] |

| C-H (aliphatic) | 2920, 2850 | Strong | νₐₛ,ₛ(CH₂) | [17] [18] [19] |

| C=O (carboxyl) | 1715-1730 | Strong | ν(C=O) | [14] [17] [18] |

| NH₂ (scissoring) | 1620-1640 | Medium-Strong | δ(NH₂) | [15] [16] [18] |

| CH₂ (scissoring) | 1455-1465 | Medium | δ(CH₂) | [17] [18] [19] |

| C-N (stretch) | 1120-1200 | Medium | ν(C-N) | [16] [17] [18] |

| NH₂ (wagging) | 720-780 | Medium-Strong | ω(NH₂) | [15] [16] [17] |

| CH₂ (rocking) | 720-740 | Medium | ρ(CH₂) | [17] [18] |

| C=O (deformation) | 540-580 | Weak-Medium | δ(C=O) | [15] [17] |

Skeletal and Low-Frequency Vibrations:

The molecular skeleton contributes various C-C stretching and deformation modes in the range 800-1200 cm⁻¹, providing fingerprint information specific to the molecular framework [17] [18]. The C-N stretching vibration appears in the range 1020-1250 cm⁻¹, characteristic of aliphatic amine C-N bonds.

Low-frequency vibrations below 600 cm⁻¹ include various out-of-plane deformation modes and skeletal torsional vibrations that are sensitive to molecular conformation and intermolecular interactions in the solid state [15] [17].